1,3-Benzothiazole-5-sulfonamide
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Overview
Description
1,3-Benzothiazole-5-sulfonamide is an aromatic heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with sulfonyl chlorides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}(\text{SO}_2\text{R}) + \text{HCl} + \text{H}_2\text{O} ] This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes. In anticancer research, it targets proteins involved in apoptosis, promoting cancer cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: Lacks the sulfonamide group but shares the benzothiazole core.
2-Aminobenzothiazole: Contains an amino group instead of a sulfonamide group.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
1,3-Benzothiazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.
Properties
CAS No. |
21262-99-7 |
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Molecular Formula |
C7H6N2O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
1,3-benzothiazole-5-sulfonamide |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H2,8,10,11) |
InChI Key |
PUQJWRIJAQIXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=CS2 |
Origin of Product |
United States |
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